Methyl acetate-D3
CAS No.: 21300-54-9
Cat. No.: VC7928397
Molecular Formula: C3H6O2
Molecular Weight: 77.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21300-54-9 |
|---|---|
| Molecular Formula | C3H6O2 |
| Molecular Weight | 77.1 g/mol |
| IUPAC Name | methyl 2,2,2-trideuterioacetate |
| Standard InChI | InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1D3 |
| Standard InChI Key | KXKVLQRXCPHEJC-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)OC |
| SMILES | CC(=O)OC |
| Canonical SMILES | CC(=O)OC |
Introduction
Structural and Physicochemical Properties
Methyl acetate-D3 shares the core structure of its non-deuterated counterpart, methyl acetate (CH₃COOCH₃), but exhibits distinct physicochemical behaviors due to isotopic effects. The molecular formula of Methyl acetate-D3 is C₃H₃D₃O₂, with a molecular weight of 92.11 g/mol (compared to 89.05 g/mol for CH₃COOCH₃). The deuteration of the methoxy group (-OCD₃) slightly increases its density and boiling point, though these differences are marginal under standard conditions .
Key Properties:
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Solubility: Like methyl acetate, Methyl acetate-D3 is sparingly soluble in water (25% at 25°C) but exhibits enhanced solubility at elevated temperatures. Its lipophilic nature makes it miscible with organic solvents such as acetone and ethanol .
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Stability: The compound is hydrolytically unstable in the presence of strong acids or bases, undergoing rapid cleavage to deuterated methanol (CD₃OH) and acetic acid (CH₃COOH) .
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Spectroscopic Features: The absence of proton signals from the deuterated methoxy group in ¹H NMR spectra simplifies the analysis of complex mixtures, making it a preferred solvent in studies requiring minimal background interference .
Synthesis and Industrial Production
Methyl acetate-D3 is synthesized via esterification reactions using deuterated precursors. The most common method involves the acid-catalyzed reaction between deuterated methanol (CD₃OH) and acetic acid:
This process, adapted from the intensified reactive distillation technique developed by Eastman Kodak for non-deuterated methyl acetate, achieves high yields (>90%) under optimized conditions . Industrial-scale production often employs microwave-assisted esterification to reduce reaction times and energy consumption.
Deuterated Reactant Sources:
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Deuterated Methanol (CD₃OH): Synthesized via catalytic exchange reactions between methanol and deuterium oxide (D₂O).
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Acetic Acid: Non-deuterated acetic acid is typically used, as deuteration of the acetyl group is unnecessary for most applications.
Chemical Reactivity and Kinetic Studies
The deuterium substitution in Methyl acetate-D3 significantly influences its reactivity, particularly in hydrogen abstraction reactions. A seminal study by Wijne (1968) investigated the photolysis of acetone in the presence of Methyl acetate-D3, revealing critical insights into activation energies and isotopic effects .
Hydrogen Abstraction Mechanisms
Under UV irradiation, methyl radicals (CH₃- ) generated from acetone photolysis abstract hydrogen or deuterium atoms from Methyl acetate-D3:
The higher activation energy for deuterium abstraction (11.0 kcal/mol) compared to hydrogen (10.5 kcal/mol) underscores the kinetic isotope effect (KIE), which arises from differences in zero-point energies between C-H and C-D bonds .
Table 1: Activation Energies for Hydrogen/Deuterium Abstraction
| Reaction Type | Activation Energy (kcal/mol) |
|---|---|
| H-Abstraction (Acetyl Group) | 10.5 ± 0.5 |
| D-Abstraction (Methoxy Group) | 11.0 ± 1.0 |
Hydrolysis Kinetics
Methyl acetate-D3 undergoes acid-catalyzed hydrolysis with first-order kinetics:
The reaction rate is temperature-dependent, with accelerated hydrolysis observed above 50°C. Base-catalyzed hydrolysis follows second-order kinetics, involving nucleophilic attack by hydroxide ions on the carbonyl carbon .
Applications in Scientific Research
NMR Spectroscopy
Methyl acetate-D3’s primary application lies in NMR spectroscopy, where its deuterated methoxy group eliminates interfering proton signals. This property is particularly valuable in:
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Structural Elucidation: Resolving complex spectra of organic molecules by suppressing solvent peaks.
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Dynamic Studies: Investigating molecular motion and conformational changes via deuterium relaxation measurements .
Mechanistic Probes
The compound’s predictable deuterium labeling enables precise tracking of reaction pathways. For example, in photolysis experiments, the formation of CH₃D and CH₄ provides direct evidence of hydrogen/deuterium exchange mechanisms .
Comparative Analysis with Related Compounds
Table 2: Properties of Methyl Acetate and Deuterated Analogs
| Property | Methyl Acetate | Methyl Acetate-D3 | Acetone-D6 |
|---|---|---|---|
| Molecular Formula | C₃H₆O₂ | C₃H₃D₃O₂ | C₃D₆O |
| Boiling Point (°C) | 57.1 | 57.5 | 56.5 |
| NMR Utility | Low (protonated) | High (deuterated) | High (deuterated) |
| Stability in Acid | Moderate | Moderate | High |
Methyl acetate-D3’s niche advantage over acetone-D6 lies in its ester functionality, which mimics biological and synthetic esters more closely than ketones.
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